(2S,3R,11bS)-Dihydrotetrabenazine-L-Val
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3R,11bS)-Dihydrotetrabenazine-L-Val is a chemical compound with the molecular formula C₁₉H₂₉NO₃. It is an impurity of Tetrabenazine, which is a vesicular monoamine transporter 2 (VMAT2) inhibitor used in the treatment of hyperkinetic movement disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S,3R,11bS)-Dihydrotetrabenazine-L-Val involves several steps, including the use of specific reagents and conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of advanced equipment and techniques to ensure high purity and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: (2S,3R,11bS)-Dihydrotetrabenazine-L-Val undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. These products can include various derivatives and analogs of the compound .
Scientific Research Applications
(2S,3R,11bS)-Dihydrotetrabenazine-L-Val has several scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a reference standard and in the synthesis of other compounds. In biology and medicine, it is studied for its potential therapeutic effects and as a tool for understanding the mechanisms of VMAT2 inhibition .
Mechanism of Action
The mechanism of action of (2S,3R,11bS)-Dihydrotetrabenazine-L-Val involves the inhibition of VMAT2, which is responsible for the transport of monoamines into synaptic vesicles. By inhibiting VMAT2, the compound reduces the levels of monoamines in the synaptic cleft, leading to a decrease in neurotransmission .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to (2S,3R,11bS)-Dihydrotetrabenazine-L-Val include other stereoisomers of dihydrotetrabenazine and tetrabenazine. These compounds share similar structures and mechanisms of action but may differ in their potency and selectivity for VMAT2 .
Uniqueness: this compound is unique due to its specific stereochemistry, which influences its binding affinity and inhibitory activity towards VMAT2. This makes it a valuable compound for studying the structure-activity relationships of VMAT2 inhibitors .
Properties
Molecular Formula |
C24H38N2O4 |
---|---|
Molecular Weight |
418.6 g/mol |
IUPAC Name |
[(2S,3R,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] (2S)-2-amino-3-methylbutanoate |
InChI |
InChI=1S/C24H38N2O4/c1-14(2)9-17-13-26-8-7-16-10-21(28-5)22(29-6)11-18(16)19(26)12-20(17)30-24(27)23(25)15(3)4/h10-11,14-15,17,19-20,23H,7-9,12-13,25H2,1-6H3/t17-,19+,20+,23+/m1/s1 |
InChI Key |
GEJDGVNQKABXKG-UYOCQKMUSA-N |
Isomeric SMILES |
CC(C)C[C@@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@@H]1OC(=O)[C@H](C(C)C)N)OC)OC |
Canonical SMILES |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1OC(=O)C(C(C)C)N)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.